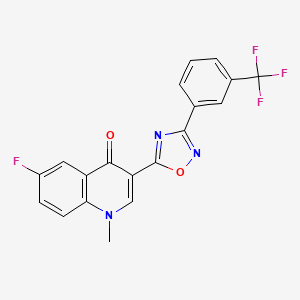

6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H11F4N3O2 and its molecular weight is 389.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step reactions. A commonly used approach starts with the preparation of the quinolin-4(1H)-one scaffold, followed by functionalization with the oxadiazole and trifluoromethylphenyl groups. Each step requires precise control over reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods: For large-scale production, continuous flow processes and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time. Industrial methods often focus on optimizing reaction conditions to minimize waste and maximize product yield.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various types of chemical reactions, including electrophilic substitution, nucleophilic addition, and oxidative coupling.

Common Reagents and Conditions: Reagents such as halogenating agents, strong acids, and bases are commonly used in reactions involving this compound. Catalysts like palladium or copper can facilitate certain reactions, and solvents like dichloromethane or dimethyl sulfoxide are frequently employed.

Major Products: Depending on the reaction conditions and reagents, the compound can form a range of products, including substituted quinolines, oxadiazoles, and other fluorinated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry: In chemical research, 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one serves as a versatile intermediate for synthesizing other complex molecules. Its fluorinated components are valuable in designing compounds with enhanced chemical stability and bioavailability.

Biology: This compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is often used in studies aiming to develop new pharmaceuticals.

Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research focuses on its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: In industrial applications, this compound may be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its stability and electronic properties.

Mecanismo De Acción

Mechanism: The mechanism of action of 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is context-dependent. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.

Molecular Targets and Pathways: Potential targets include enzymes involved in DNA replication, protein synthesis, or cell signaling pathways. By interacting with these targets, the compound can modulate biological functions and exert therapeutic effects.

Comparación Con Compuestos Similares

Comparison: Compared to other quinoline and oxadiazole derivatives, 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to its trifluoromethyl group, which enhances its chemical stability and lipophilicity. This makes it particularly suitable for applications requiring high stability and bioavailability.

Similar Compounds: Similar compounds include 6-fluoro-1-methylquinolin-4(1H)-one and various 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles. These compounds share structural similarities but differ in their functional groups and overall properties, leading to varied applications and reactivities.

Isn't chemistry just fascinating? Anything else you want to dive into?

Actividad Biológica

6-Fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that exhibits significant biological activity. Its structure includes a quinoline core, a trifluoromethyl-substituted phenyl group, and an oxadiazole moiety, which contribute to its potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound's unique structural features enhance its lipophilicity and biological activity. The incorporation of fluorine and trifluoromethyl groups is known to increase the potency of similar compounds. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H15F4N3O |

| Molecular Weight | 375.34 g/mol |

| Boiling Point | 68-71°C at 0.4 mmHg |

| Density | 1.10 g/cm³ |

| Solubility | Slightly soluble in DMSO and Methanol |

Research indicates that compounds similar to this compound often exhibit anticancer properties by targeting various biological pathways. The mechanisms include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).

- Induction of Apoptosis : It can trigger programmed cell death in malignant cells, enhancing its potential as an anticancer agent.

Anticancer Potential

The compound has shown promising results in various studies regarding its anticancer activity. For instance, it has been suggested that the oxadiazole moiety enhances cytotoxic effects against cancer cells by interfering with their metabolic pathways .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound might also possess such activities. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Study on Anticancer Activity : A recent investigation showed that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression .

- Antimicrobial Properties : Another study demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .

Propiedades

IUPAC Name |

6-fluoro-1-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F4N3O2/c1-26-9-14(16(27)13-8-12(20)5-6-15(13)26)18-24-17(25-28-18)10-3-2-4-11(7-10)19(21,22)23/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYGCTMGFSFOFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F4N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.